

Spectroscopic Profile of (Methylsulfonyl)acetonitrile: A Technical Guide

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Compound of Interest

Compound Name: *Methanesulfinyl-acetonitrile*

Cat. No.: *B1278698*

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This technical guide provides a comprehensive overview of the spectroscopic data for (methylsulfonyl)acetonitrile (CAS No: 2274-42-2), a versatile building block in organic synthesis.^{[1][2][3]} The information presented is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for the characterization of this compound.

Chemical Structure and Properties

(Methylsulfonyl)acetonitrile, with the linear formula $\text{CH}_3\text{SO}_2\text{CH}_2\text{CN}$, is a white solid with a molecular weight of 119.14 g/mol.^{[1][3]} It has a melting point range of 81-84 °C.

Identifier	Value
Molecular Formula	$\text{C}_3\text{H}_5\text{NO}_2\text{S}$
Molecular Weight	119.14 g/mol ^{[1][4]}
CAS Number	2274-42-2 ^[4]
IUPAC Name	2-methylsulfonylacetonitrile ^[4]
InChI	$1\text{S}/\text{C3H5NO2S}/\text{c1-7(5,6)3-2-4}/\text{h3H2,1H3}$ ^[4]
SMILES	<chem>CS(=O)(=O)CC#N</chem> ^[1]

Spectroscopic Data

The following sections summarize the key spectroscopic data for (methylsulfonyl)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ^1H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not explicitly available in search results	CH ₃		
Data not explicitly available in search results	CH ₂		

2.1.2. ^{13}C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
Data not explicitly available in search results	CH ₃
Data not explicitly available in search results	CH ₂
Data not explicitly available in search results	CN
Data not explicitly available in search results	SO ₂

Note: Specific chemical shift values for ^1H and ^{13}C NMR were not available in the provided search results. The table structure is provided as a template for experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of (methylsulfonyl)acetonitrile exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Assignment
Data not explicitly available in search results	C≡N stretch
Data not explicitly available in search results	C-H stretch (methylene)
Data not explicitly available in search results	C-H stretch (methyl)
Data not explicitly available in search results	S=O stretch (asymmetric)
Data not explicitly available in search results	S=O stretch (symmetric)

Note: Specific IR absorption frequencies were not detailed in the search results. The table indicates the expected regions of absorption for the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak $[M]^+$ would be expected at m/z 119.

m/z	Assignment
119	$[M]^+$
79	$[M - C_2H_2N]^+$ (Top Peak) [4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of (methylsulfonyl)acetonitrile is dissolved in a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- **Data Acquisition:** The prepared sample is placed in an NMR spectrometer. For 1H NMR, the instrument is typically operated at a frequency of 300-600 MHz. For ^{13}C NMR, the frequency

is in the range of 75-150 MHz.

- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS peak at 0 ppm.

Infrared (IR) Spectroscopy

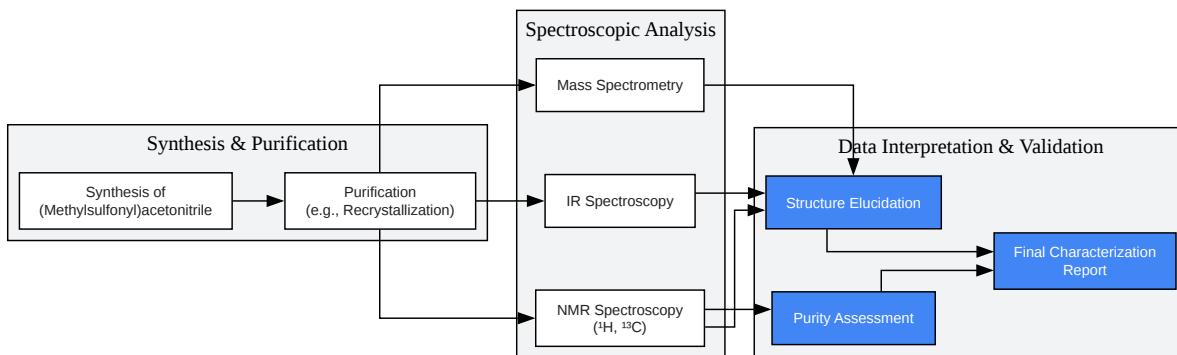
- Sample Preparation: For a solid sample like (methylsulfonyl)acetonitrile, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
- Data Acquisition: The sample is placed in the IR spectrometer, and an infrared beam is passed through or reflected off the sample.
- Data Processing: The resulting interferogram is Fourier transformed to generate the IR spectrum, which plots transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Introduction and Ionization: A dilute solution of (methylsulfonyl)acetonitrile is introduced into the mass spectrometer. Electron Ionization (EI) is a common method where the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z .

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.



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- To cite this document: BenchChem. [Spectroscopic Profile of (Methylsulfonyl)acetonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1278698#methylsulfonyl-acetonitrile-spectroscopic-data>]

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